molecular formula C12H13ClN2O2 B6095908 5-Chloro-3-(1-methoxypropan-2-yl)quinazolin-4-one

5-Chloro-3-(1-methoxypropan-2-yl)quinazolin-4-one

Cat. No.: B6095908
M. Wt: 252.69 g/mol
InChI Key: VGNLPOIOQIXVBD-UHFFFAOYSA-N
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Description

5-Chloro-3-(1-methoxypropan-2-yl)quinazolin-4-one is a quinazoline derivative known for its potential biological activities. Quinazoline derivatives are a class of compounds that have shown significant promise in medicinal chemistry, particularly in the development of anticancer agents .

Preparation Methods

The synthesis of 5-Chloro-3-(1-methoxypropan-2-yl)quinazolin-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 5-chloroanthranilic acid with 1-methoxypropan-2-amine in the presence of a dehydrating agent to form the quinazolinone core. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide to facilitate the reaction .

Chemical Reactions Analysis

5-Chloro-3-(1-methoxypropan-2-yl)quinazolin-4-one can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for further biological studies.

    Medicine: Quinazoline derivatives, including this compound, have been investigated for their anticancer properties. They have shown promise in inhibiting the growth of cancer cells and inducing apoptosis.

    Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5-Chloro-3-(1-methoxypropan-2-yl)quinazolin-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors involved in cell proliferation and survival pathways. The compound may induce apoptosis in cancer cells by disrupting key signaling pathways, leading to cell death .

Comparison with Similar Compounds

5-Chloro-3-(1-methoxypropan-2-yl)quinazolin-4-one can be compared with other quinazoline derivatives such as:

    Erlotinib: A quinazoline derivative used as an anticancer agent targeting the epidermal growth factor receptor.

    Gefitinib: Another anticancer quinazoline derivative targeting the epidermal growth factor receptor.

    Afatinib: A quinazoline derivative used in the treatment of non-small cell lung cancer.

    Lapatinib: A dual tyrosine kinase inhibitor used in the treatment of breast cancer.

    Vandetanib: A quinazoline derivative used in the treatment of medullary thyroid cancer.

These compounds share a similar quinazoline core structure but differ in their substituents, leading to variations in their biological activities and therapeutic applications.

Properties

IUPAC Name

5-chloro-3-(1-methoxypropan-2-yl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-8(6-17-2)15-7-14-10-5-3-4-9(13)11(10)12(15)16/h3-5,7-8H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNLPOIOQIXVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)N1C=NC2=C(C1=O)C(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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